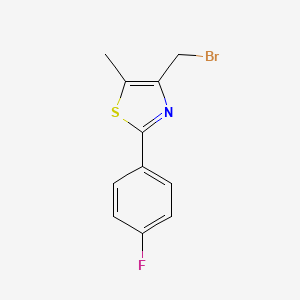

4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole” is likely a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound has a bromomethyl, fluorophenyl, and methyl group attached to the thiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a thiazole with a halogenating agent to introduce the bromomethyl group . The fluorophenyl group could be introduced through a cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the thiazole ring . The bromomethyl and fluorophenyl groups would be attached to different carbon atoms on the thiazole ring .Chemical Reactions Analysis

This compound, like other halogenated organic compounds, could undergo various types of reactions including nucleophilic substitution, elimination, and cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the thiazole ring and the attached groups. It’s likely to be a solid at room temperature .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Dengale et al. (2019) highlights the microwave-assisted synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide, showcasing their significant antibacterial and antifungal activities. This research demonstrates the compound's utility in creating antimicrobial agents through efficient synthesis methods (Dengale et al., 2019).

Photophysical Properties and Potential Applications

Murai et al. (2017) investigated the synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles, derived from direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole. The study provides insights into the potential applications of these compounds in optoelectronic devices, due to their significant luminescence properties (Murai et al., 2017).

Advanced Organic Synthesis

Shi et al. (2017) described the palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole, leading to phenanthrothiazoles and 1,2-di(heteroaryl)benzenes. This research exemplifies the compound's role in facilitating the development of complex organic molecules, potentially useful in pharmaceuticals and materials science (Shi et al., 2017).

Antioxidant and Antimicrobial Agents

Ghanbari Pirbasti et al. (2016) synthesized 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles, demonstrating their potent antioxidant activities. The study indicates the compound's potential in developing new antioxidant and antimicrobial agents (Ghanbari Pirbasti et al., 2016).

Antimicrobial Screening of Novel Triazoles

Rezki et al. (2017) conducted base-catalyzed alkylation to produce 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, assessing their antimicrobial potency. This research supports the utility of such compounds in antimicrobial drug development (Rezki et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(bromomethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSYNKJDXKDESH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)

![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)

![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)